molecular formula C6H13NO2 B3060743 N-(4-Hydroxybutyl)acetamide CAS No. 75694-83-6

N-(4-Hydroxybutyl)acetamide

Cat. No.: B3060743
CAS No.: 75694-83-6
M. Wt: 131.17 g/mol
InChI Key: OLKOIWQNCSVBCU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: N-(4-Hydroxybutyl)acetamide can be synthesized through the reaction of 4-aminobutanol with acetic anhydride under controlled conditions. The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the amide bond.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified through distillation or recrystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: N-(4-Hydroxybutyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products:

Scientific Research Applications

N-(4-Hydroxybutyl)acetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism by which N-(4-Hydroxybutyl)acetamide exerts its effects involves the inhibition of acetylcholine production and disruption of neuronal signaling pathways. This compound interacts with specific molecular targets, leading to neuronal death and potential genotoxic effects .

Comparison with Similar Compounds

    N-(4-Hydroxyphenyl)acetamide: Known for its analgesic and antipyretic properties.

    N-(4-Hydroxybutyl)azanediyl)bis(hexane-6,1-diyl)bis(2-hexyldecanoate): Used in lipid nanoparticles for drug delivery.

Uniqueness: N-(4-Hydroxybutyl)acetamide is unique due to its specific effects on neuronal cells and its potential genotoxic properties. Unlike other similar compounds, it has been shown to inhibit acetylcholine production and cause neuronal death .

Properties

IUPAC Name

N-(4-hydroxybutyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-6(9)7-4-2-3-5-8/h8H,2-5H2,1H3,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLKOIWQNCSVBCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40577605
Record name N-(4-Hydroxybutyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40577605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75694-83-6
Record name N-(4-Hydroxybutyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40577605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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